molecular formula C23H15Cl2NO3 B2545892 (4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione CAS No. 338396-49-9

(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione

Cat. No.: B2545892
CAS No.: 338396-49-9
M. Wt: 424.3 g/mol
InChI Key: ILAMOZJQLGGPPM-UHFFFAOYSA-N
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Description

(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione with benzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and isoquinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(2,4-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzylidene)-1,3-oxazol-5(4H)-one
  • (4Z)-4-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-3,4-dihydro-1H-2-benzopyran-1,3-dione

Uniqueness

(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

338396-49-9

Molecular Formula

C23H15Cl2NO3

Molecular Weight

424.3 g/mol

IUPAC Name

4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione

InChI

InChI=1S/C23H15Cl2NO3/c24-17-11-10-16(21(25)13-17)14-29-26-22(27)19-9-5-4-8-18(19)20(23(26)28)12-15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

ILAMOZJQLGGPPM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)N(C2=O)OCC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)N(C2=O)OCC4=C(C=C(C=C4)Cl)Cl

solubility

not available

Origin of Product

United States

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